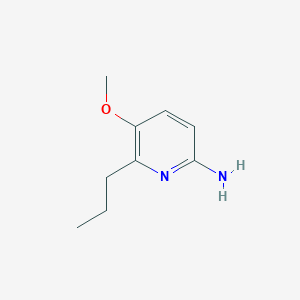

5-Methoxy-6-propylpyridin-2-amine

Description

5-Methoxy-6-propylpyridin-2-amine is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at position 5 and a propyl (-CH₂CH₂CH₃) group at position 6 of the pyridine ring.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methoxy-6-propylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-4-7-8(12-2)5-6-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

LDAKPDBCKPWKFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=N1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

Hypothetical Property Implications :

- Lipophilicity : The propyl group in the target compound may increase lipophilicity compared to the bipyridine system in CAS 1249109-42-9, which has a more polarizable aromatic system.

- Bioactivity : The bipyridine structure might enhance metal-binding capacity or π-π stacking interactions in biological systems, whereas the propyl group in the target compound could favor hydrophobic interactions.

Comparison with N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1)

Structural Differences :

- Core Heterocycle : The target compound is based on a pyridine ring, while CAS 1019132-74-1 is a pyrimidine derivative (a six-membered ring with two nitrogen atoms at positions 1 and 3) .

- Substituents : The pyrimidine derivative features a methoxy-substituted phenyl group and a methylphenyl group, introducing steric bulk absent in the simpler pyridine-based target compound.

Hypothetical Property Implications :

- Solubility: Pyrimidines generally exhibit lower solubility in nonpolar solvents compared to pyridines due to increased polarity from additional nitrogen atoms.

- Pharmacological Potential: Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents, whereas pyridine-2-amine derivatives may target neurotransmitter receptors or enzymes like monoamine oxidases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.